molecular formula C33H45NO10 B12761223 16-epi-Pyrojesaconitine

16-epi-Pyrojesaconitine

Cat. No.: B12761223
M. Wt: 615.7 g/mol
InChI Key: QMGHUXIUNPVSHV-YJRZMURVSA-N
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Description

16-Epipyrojesaconitine is a diterpenoid alkaloid compound derived from the Aconitum species. These plants have been traditionally used in various medicinal applications, particularly in East Asia. The compound is known for its complex structure and significant biological activities, making it a subject of interest in scientific research .

Preparation Methods

The synthesis of 16-Epipyrojesaconitine involves multiple steps, typically starting from simpler diterpenoid precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions.

Chemical Reactions Analysis

16-Epipyrojesaconitine undergoes various chemical reactions, including:

Scientific Research Applications

16-Epipyrojesaconitine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-Epipyrojesaconitine involves its interaction with voltage-gated sodium channels. By binding to these channels, it alters their function, leading to changes in cellular excitability. This mechanism is similar to that of other aconitine alkaloids, which are known to affect nerve and muscle function .

Comparison with Similar Compounds

16-Epipyrojesaconitine is similar to other diterpenoid alkaloids like aconitine and mesaconitine. it is unique in its specific structural configuration, which gives it distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C33H45NO10

Molecular Weight

615.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S,8S,13R,14R,17S)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-7-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C33H45NO10/c1-7-34-14-31(15-39-2)19(35)12-20(41-4)33-18-13-32(38)28(44-30(37)16-8-10-17(40-3)11-9-16)21(18)22(24(36)29(32)43-6)23(27(33)34)25(42-5)26(31)33/h8-11,18-23,25-29,35,38H,7,12-15H2,1-6H3/t18-,19-,20?,21+,22+,23?,25?,26-,27?,28-,29-,31+,32-,33?/m1/s1

InChI Key

QMGHUXIUNPVSHV-YJRZMURVSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@@H](C5=O)OC)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5=O)OC)O)OC)OC)O)COC

Origin of Product

United States

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